molecular formula C22H22ClN5O2 B609211 Molibresib CAS No. 1260907-17-2

Molibresib

Katalognummer: B609211
CAS-Nummer: 1260907-17-2
Molekulargewicht: 423.9 g/mol
InChI-Schlüssel: AAAQFGUYHFJNHI-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Wissenschaftliche Forschungsanwendungen

  • Wirkmechanismus

    • This compound hemmt BET-Proteine, indem es an ihre Bromodomänen bindet.
    • Dies stört die Interaktion zwischen BET-Proteinen und acetylierten Histonen.
    • Molekulare Ziele umfassen Transkriptionsfaktoren wie c-Myc.
    • Betroffene Pfade umfassen die Genexpression, die Zellzykluskontrolle und die Immunantwort.
  • Wirkmechanismus

    Target of Action

    Molibresib primarily targets the Bromodomain and Extra-Terminal (BET) protein family . These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails, thereby influencing chromatin structure and function .

    Mode of Action

    Upon administration, this compound binds to the acetylated lysine recognition motifs on the bromodomains of BET proteins . This binding prevents the interaction between the BET proteins and acetylated histone peptides, disrupting chromatin remodeling and gene expression . This disruption leads to changes in the transcription of various oncogenic drivers, thereby inhibiting the growth of cancer cells .

    Pharmacokinetics

    The pharmacokinetics of this compound involve rapid absorption and elimination . Following oral administration, this compound shows a maximum plasma concentration at around 2 hours . The elimination half-life ranges from 3 to 7 hours . These properties influence the bioavailability of this compound, with the compound demonstrating an acceptable safety profile up to a dose of 100 mg .

    Result of Action

    The action of this compound results in antitumor activity, as observed in clinical studies . For instance, in a Phase I/II study, this compound demonstrated objective response rates of 10% to 25% in patients with hematological malignancies .

    Action Environment

    The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes in the body, such as cytochrome P450 3A4, which metabolizes this compound, can affect the drug’s action . Additionally, patient-specific factors, such as body weight and levels of certain biomarkers, can also impact the drug’s pharmacokinetics and overall efficacy .

    Zukünftige Richtungen

    The compound is currently under investigation for its potential use in treating relapsed, refractory hematologic malignancies . Its future use will depend on the outcomes of these and potentially other clinical trials.

    Vorbereitungsmethoden

    • Molibresib kann durch verschiedene Syntheserouten hergestellt werden.
    • Leider sind in der Literatur keine spezifischen Reaktionsbedingungen für seine Herstellung verfügbar.
    • Für die industrielle Produktion wären Optimierungs- und Hochskalierungsprozesse erforderlich.
  • Analyse Chemischer Reaktionen

    • Molibresib ist an Interaktionen mit Bromodomänen beteiligt, die epigenetische Leser sind.
    • Häufige Reaktionen umfassen die Bindung an die acetylierten Lysinreste in Histonen, wodurch die Genexpression beeinflusst wird.
    • Reagenzien und Bedingungen für diese Interaktionen sind kontextabhängig und können variieren.
    • Die gebildeten Hauptprodukte beziehen sich auf die Genregulation und die Modulation der Transkription.
  • Vergleich Mit ähnlichen Verbindungen

    • Die Einzigartigkeit von Molibresib liegt in seiner Selektivität für BET-Proteine.
    • Ähnliche Verbindungen umfassen:

        Birabresib (OTX015): Ein weiterer BET-Inhibitor.

        I-BET151 (GSK1210151A): Ähnlicher Wirkmechanismus.

        SGC-CBP30: Zielt auf CBP/p300-Bromodomänen.

    Eigenschaften

    IUPAC Name

    2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H22ClN5O2/c1-4-24-20(29)12-18-22-27-26-13(2)28(22)19-10-9-16(30-3)11-17(19)21(25-18)14-5-7-15(23)8-6-14/h5-11,18H,4,12H2,1-3H3,(H,24,29)/t18-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AAAQFGUYHFJNHI-SFHVURJKSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCNC(=O)CC1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCNC(=O)C[C@H]1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H22ClN5O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60677590
    Record name 2-[(4S)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60677590
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    423.9 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1260907-17-2
    Record name (4S)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1260907-17-2
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name GSK-525762
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260907172
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Molibresib
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB16239
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name 2-[(4S)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60677590
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-[(7S)-9-(4-chlorophenyl)-12-methoxy-3-methyl-2,4,5,8-tetraazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),3,5,8,11,13-hexaen-7-yl]-N-ethylacetamide
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name MOLIBRESIB
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QIO6SRZ2R
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Customer
    Q & A

    Q1: What is the primary molecular target of molibresib?

    A1: this compound selectively targets the bromodomain and extra-terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. [, , , , , , , ]

    Q2: How does this compound interact with BET proteins?

    A2: this compound binds to the acetylated lysine recognition motifs on the bromodomain of BET proteins. This binding prevents the interaction between BET proteins and acetylated histone peptides, disrupting chromatin remodeling and gene expression. [, , , ]

    Q3: What are the downstream effects of this compound's interaction with BET proteins?

    A3: By disrupting the interaction between BET proteins and chromatin, this compound prevents the expression of certain growth-promoting genes, potentially leading to the inhibition of tumor cell growth. [, , , , , , , ]

    Q4: Which specific genes are affected by this compound treatment?

    A4: this compound has been shown to downregulate the expression of various genes, including c-MYC, CDK6, Bcl-2, CCL2, IL-6, and Nox4. [, , , , , ]

    Q5: Does this compound affect immune cell function?

    A5: Research suggests this compound exhibits immunomodulatory effects. For instance, it can alter the levels of chemokines and cytokines in the tumor microenvironment, potentially influencing immune cell recruitment and function. [, , , , , ]

    Q6: Does this compound induce apoptosis in cancer cells?

    A6: Yes, this compound has demonstrated the ability to induce apoptosis in various cancer cell lines. [, , , , ]

    Q7: What is the molecular formula and weight of this compound?

    A7: The molecular formula of this compound is C21H21ClN6O2, and its molecular weight is 424.9 g/mol. []

    Q8: How is this compound absorbed and metabolized in the body?

    A8: this compound is rapidly absorbed following oral administration. It is metabolized by cytochrome P450 3A4 (CYP3A4) enzymes, producing two major active metabolites that are equipotent to the parent molecule. [, , ]

    Q9: What is the half-life of this compound?

    A9: this compound exhibits a relatively short half-life, ranging from 3 to 7 hours. []

    Q10: What is the recommended Phase 2 dose (RP2D) of this compound?

    A10: Based on initial clinical trials, a dose of 75 mg once daily of the besylate formulation was selected as the RP2D. [, ]

    Q11: Are there any known factors that influence the pharmacokinetics of this compound?

    A11: Yes, body weight and aspartate aminotransferase (AST) levels have been identified as covariates affecting this compound and its active metabolite composite (GSK3529246) pharmacokinetics. []

    Q12: Does this compound exhibit autoinduction of its own metabolism?

    A12: Yes, this compound demonstrates autoinduction of its metabolism, leading to a decrease in exposure over time, particularly at higher doses. []

    Q13: What types of cancer cell lines have shown sensitivity to this compound in vitro?

    A13: this compound has exhibited in vitro activity against a range of cancer cell lines, including those derived from acute myeloid leukemia, NUT midline carcinoma, multiple myeloma, pancreatic cancer, breast cancer, and lung cancer. [, , , , , , , , , ]

    Q14: Have any animal models been used to study the efficacy of this compound?

    A14: Yes, preclinical studies have employed various animal models, including mice with xenografts of human tumors, to investigate this compound's efficacy against different cancer types. [, , , , , ]

    Q15: What are the preliminary findings from clinical trials investigating this compound?

    A15: While promising antitumor activity has been observed in certain cancer types, particularly NUT midline carcinoma, clinical trials have also revealed dose-limiting toxicities, including thrombocytopenia and gastrointestinal adverse events. [, , , , ]

    Q16: Are there known mechanisms of resistance to this compound?

    A16: While specific resistance mechanisms to this compound are still under investigation, the development of resistance to BET inhibitors in general is a recognized challenge. [, , ]

    Q17: Does cross-resistance exist between this compound and other BET inhibitors?

    A17: The potential for cross-resistance between different BET inhibitors is an area of active research. [, ]

    Q18: What are the most common adverse effects associated with this compound treatment?

    A18: Thrombocytopenia and gastrointestinal toxicities, including nausea, vomiting, diarrhea, and dysgeusia, are the most frequently reported adverse events associated with this compound. [, , , , , ]

    Q19: Are there any specific strategies being explored to improve the delivery of this compound to target tissues?

    A19: Research is ongoing to develop novel drug delivery systems for BET inhibitors, but specific strategies for this compound are not explicitly detailed in the provided research papers.

    Q20: Are there any identified biomarkers for predicting response to this compound treatment?

    A20: While specific biomarkers for this compound response are still under investigation, early changes in circulating tumor DNA (ctDNA) levels, particularly in the context of copy number alterations, have shown promise as potential predictive markers. []

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.